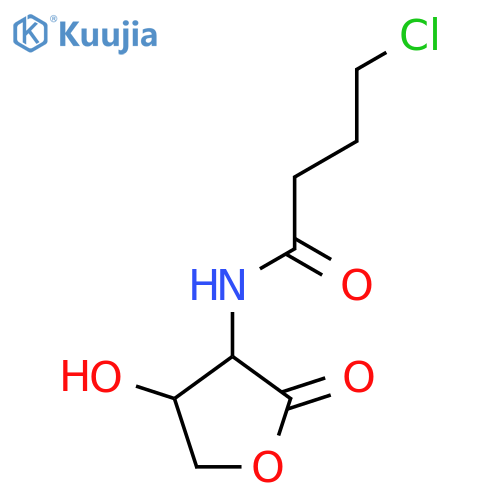

Cas no 2137509-66-9 (4-chloro-N-(4-hydroxy-2-oxooxolan-3-yl)butanamide)

4-chloro-N-(4-hydroxy-2-oxooxolan-3-yl)butanamide 化学的及び物理的性質

名前と識別子

-

- 4-chloro-N-(4-hydroxy-2-oxooxolan-3-yl)butanamide

- 2137509-66-9

- EN300-741390

-

- インチ: 1S/C8H12ClNO4/c9-3-1-2-6(12)10-7-5(11)4-14-8(7)13/h5,7,11H,1-4H2,(H,10,12)

- InChIKey: SJTISAITPCCMFU-UHFFFAOYSA-N

- ほほえんだ: ClCCCC(NC1C(=O)OCC1O)=O

計算された属性

- せいみつぶんしりょう: 221.0454856g/mol

- どういたいしつりょう: 221.0454856g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 233

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 75.6Ų

- 疎水性パラメータ計算基準値(XlogP): -0.5

4-chloro-N-(4-hydroxy-2-oxooxolan-3-yl)butanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-741390-1.0g |

4-chloro-N-(4-hydroxy-2-oxooxolan-3-yl)butanamide |

2137509-66-9 | 1g |

$0.0 | 2023-06-06 |

4-chloro-N-(4-hydroxy-2-oxooxolan-3-yl)butanamide 関連文献

-

Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234

-

Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360

-

Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674

-

Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754

-

Yinan Dong,Bai Xu,Haiyu Hu,Jiashu Yang,Fengyu Li,Jian Gong,Zhongfang Chen Phys. Chem. Chem. Phys., 2021,23, 12958-12967

-

Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957

-

10. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

Related Articles

-

阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025

-

ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025

-

Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025

-

マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025

-

Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025

4-chloro-N-(4-hydroxy-2-oxooxolan-3-yl)butanamideに関する追加情報

4-Chloro-N-(4-Hydroxy-2-Oxooxolan-3-Yl)Butanamide: A Comprehensive Overview

4-Chloro-N-(4-hydroxy-2-oxooxolan-3-yl)butanamide (CAS No. 2137509-66-9) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with its unique structural features, has garnered attention due to its potential applications in drug development and material science. The molecule consists of a butanamide backbone with a chlorine substituent at the fourth position and a hydroxyoxolane group attached to the nitrogen atom. This combination of functional groups imparts distinctive chemical and biological properties to the compound.

Recent studies have highlighted the importance of chlorinated amides in medicinal chemistry, particularly in the design of bioactive molecules. The presence of the chlorine atom in 4-chloro-N-(4-hydroxy-2-oxooxolan-3-yl)butanamide contributes to its lipophilicity, which is a critical factor for drug absorption and permeability. Additionally, the hydroxyoxolane group introduces hydrophilic characteristics, creating a balance between lipophilicity and hydrophilicity that is often desirable in pharmaceutical agents.

The synthesis of 4-chloro-N-(4-hydroxy-2-oxooxolan-3-yl)butanamide involves a multi-step process that typically includes nucleophilic substitution, condensation reactions, and purification techniques. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound, with some studies focusing on green chemistry approaches to minimize environmental impact.

In terms of biological activity, 4-chloro-N-(4-hydroxy-2-oxooxolan-3-yl)butanamide has shown promise in preliminary assays targeting enzyme inhibition and receptor modulation. For instance, recent findings suggest that this compound may exhibit inhibitory effects on certain kinases, which are key players in cellular signaling pathways associated with diseases such as cancer and inflammation. Furthermore, its ability to interact with specific receptors makes it a candidate for further investigation in drug discovery programs.

The structural versatility of 4-chloro-N-(4-hydroxy-2-oxooxolan

2137509-66-9 (4-chloro-N-(4-hydroxy-2-oxooxolan-3-yl)butanamide) 関連製品

- 2228351-35-5(tert-butyl N-methyl-N-2-(1-methyl-1H-indol-2-yl)-1-oxopropan-2-ylcarbamate)

- 2097949-49-8(6-(Azetidin-1-yl)pyrimidine-4-carboxylic acid)

- 50667-90-8(Benzenethiol, 3-methoxy-5-methyl-)

- 2227671-03-4((1R)-2-amino-1-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylethan-1-ol)

- 1502184-75-9(2-benzyl(methyl)carbamoyl-2,2-dimethylacetic acid)

- 142994-07-8(Benzene, 1-bromo-2-(methylthio)-4-(trifluoromethyl)-)

- 2172034-86-3(5-chloro-1H-indazole-3-sulfonyl fluoride)

- 1823939-14-5(1H-Pyrrole-2-carbonitrile, 3-amino-1-methyl-)

- 1366572-43-1((3S)-3-{(tert-butoxy)carbonylamino}-3-(5-nitrofuran-2-yl)propanoic acid)

- 339013-71-7(4-(4-Bromophenyl)-6-(3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone)